molecular formula C18H16N2O3S B14919382 4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

4-methoxy-N'-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B14919382
M. Wt: 340.4 g/mol
InChI Key: HZGBFONQGCOYLK-YBFXNURJSA-N
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Description

4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE is a chemical compound with the molecular formula C14H14N2O2S It is known for its unique structure, which includes a benzohydrazide core substituted with methoxy and benzothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation of 4-methoxybenzohydrazide with 3-methoxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and benzothiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N’~1~-[(3-METHYL-2-THIENYL)METHYLENE]BENZOHYDRAZIDE
  • 4-METHOXY-N’~1~-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]BENZOHYDRAZIDE

Uniqueness

4-METHOXY-N’~1~-[(3-METHOXY-1-BENZOTHIOPHEN-2-YL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both methoxy and benzothiophene groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-methoxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)18(21)20-19-11-16-17(23-2)14-5-3-4-6-15(14)24-16/h3-11H,1-2H3,(H,20,21)/b19-11+

InChI Key

HZGBFONQGCOYLK-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C3=CC=CC=C3S2)OC

Origin of Product

United States

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